molecular formula C15H10Br2O4 B568332 Bis(4-bromophenyl) propanedioate CAS No. 116210-64-1

Bis(4-bromophenyl) propanedioate

Cat. No.: B568332
CAS No.: 116210-64-1
M. Wt: 414.049
InChI Key: VHCKBCLWUMPTLN-UHFFFAOYSA-N
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Description

Bis(4-bromophenyl) propanedioate is an organic compound characterized by the presence of two bromophenyl groups attached to a propanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-bromophenyl) propanedioate typically involves the reaction of 4-bromophenyl derivatives with propanedioate precursors. One common method involves the use of triethylsilane and trifluoroacetic acid as reagents. The reaction is carried out under nitrogen at low temperatures, followed by gradual warming to room temperature. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(4-bromophenyl) propanedioate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the propanedioate backbone.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for substitution reactions and oxidizing agents such as hydrogen peroxide for oxidation reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation reactions can produce compounds with altered oxidation states.

Scientific Research Applications

Bis(4-bromophenyl) propanedioate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bis(4-bromophenyl) propanedioate involves its interaction with specific molecular targets. The bromine atoms and the propanedioate backbone can participate in various chemical interactions, influencing the compound’s reactivity and effects. The pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4-bromophenyl) propanedioate is unique due to its propanedioate backbone, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

bis(4-bromophenyl) propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Br2O4/c16-10-1-5-12(6-2-10)20-14(18)9-15(19)21-13-7-3-11(17)4-8-13/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCKBCLWUMPTLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=O)CC(=O)OC2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80700293
Record name Bis(4-bromophenyl) propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116210-64-1
Record name Bis(4-bromophenyl) propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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